molecular formula C15H19ClN2O2S B15045250 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide

Cat. No.: B15045250
M. Wt: 326.8 g/mol
InChI Key: OKNDUAOCSBCEJT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C15H20ClN2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-cyanoethyl)-N-methylbenzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-N-phenylbenzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19ClN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C15H19ClN2O2S/c16-13-7-9-15(10-8-13)21(19,20)18(12-4-11-17)14-5-2-1-3-6-14/h7-10,14H,1-6,12H2

InChI Key

OKNDUAOCSBCEJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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